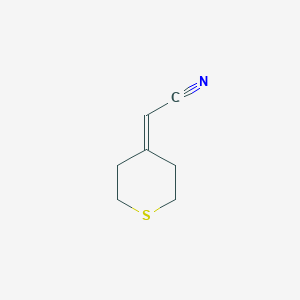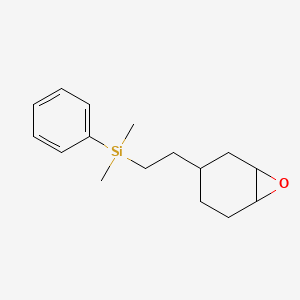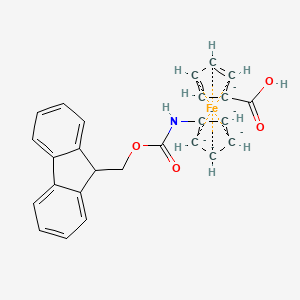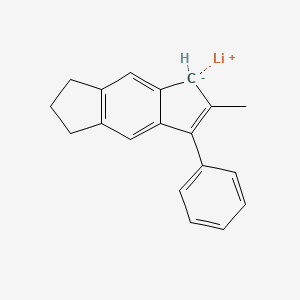
1,5,6,7-Tetrahydro- 2-methyl-3-phenyl-s-indacenyllithium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5,6,7-Tetrahydro-2-methyl-3-phenyl-s-indacenyllithium, commonly referred to as 1,5,6,7-TH2M-3-P-s-IL, is an organolithium compound used as a reagent in organic synthesis. It is a colorless liquid with a melting point of −70 °C and a boiling point of 25 °C. It is a highly reactive compound, which makes it an important tool for organic chemists.
Wirkmechanismus
1,5,6,7-TH2M-3-P-s-IL is a highly reactive compound, and its reaction mechanism is similar to that of other organolithium compounds. It is believed to undergo a series of nucleophilic substitution reactions, in which the organolithium compound acts as a nucleophile and attacks an electrophilic center on an organic molecule. This results in the formation of a covalent bond between the organolithium compound and the organic molecule.
Biochemical and Physiological Effects
1,5,6,7-TH2M-3-P-s-IL has not been studied extensively for its biochemical and physiological effects. However, it has been proposed that it may be involved in the regulation of gene expression and in the modulation of cell proliferation and differentiation.
Vorteile Und Einschränkungen Für Laborexperimente
1,5,6,7-TH2M-3-P-s-IL has several advantages for use in laboratory experiments. It is highly reactive and can be used to synthesize a variety of compounds. It is also relatively inexpensive and readily available. However, it is also highly toxic and can be explosive if mishandled. Furthermore, it is sensitive to air and light and must be stored in an inert atmosphere.
Zukünftige Richtungen
1,5,6,7-TH2M-3-P-s-IL has many potential applications in the fields of organic synthesis, catalysis, and polymer science. Future research should focus on developing new synthetic methods for the synthesis of 1,5,6,7-TH2M-3-P-s-IL and its derivatives, as well as exploring its potential applications in medicine and biotechnology. Additionally, further research should be done to better understand its biochemical and physiological effects, and to develop safer and more efficient ways to use it in laboratory experiments.
Synthesemethoden
1,5,6,7-TH2M-3-P-s-IL is typically synthesized by the reaction of 1,5,6,7-tetrahydro-2-methyl-3-phenyl-s-indacene and n-butyllithium in tetrahydrofuran (THF) at room temperature. The reaction is typically carried out in an inert atmosphere such as nitrogen or argon to prevent oxidation of the compound. The reaction typically yields a product with a purity of 99%.
Wissenschaftliche Forschungsanwendungen
1,5,6,7-TH2M-3-P-s-IL has been widely used in the fields of organic synthesis, catalysis, and polymer science. It has been used in the synthesis of a variety of compounds, including drugs, dyes, and polymers. It has also been used in the synthesis of a variety of organolithium compounds, including 1,3-diaryl-2-methyl-s-indacenyl-lithiums, and in the synthesis of polymers, such as poly(ethylene glycols).
Eigenschaften
IUPAC Name |
lithium;6-methyl-7-phenyl-1,2,3,5-tetrahydro-s-indacen-5-ide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17.Li/c1-13-10-17-11-15-8-5-9-16(15)12-18(17)19(13)14-6-3-2-4-7-14;/h2-4,6-7,10-12H,5,8-9H2,1H3;/q-1;+1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJGXWIJLVXBQAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC1=C(C2=CC3=C(CCC3)C=C2[CH-]1)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17Li |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,5,6,7-Tetrahydro-2-methyl-3-phenyl-s-indacenyllithium | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


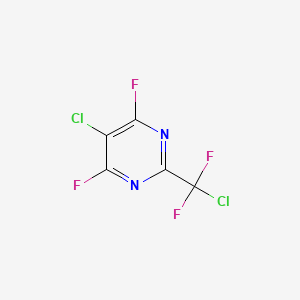
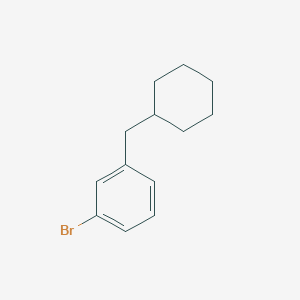
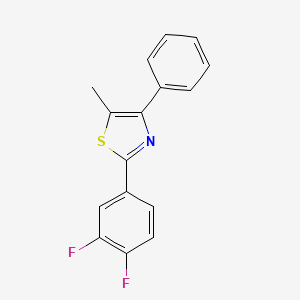
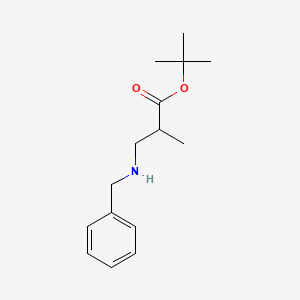
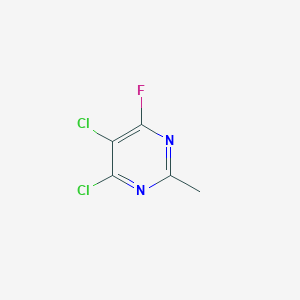
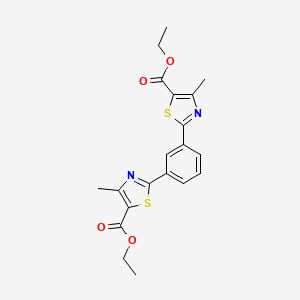
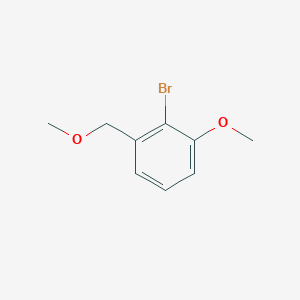
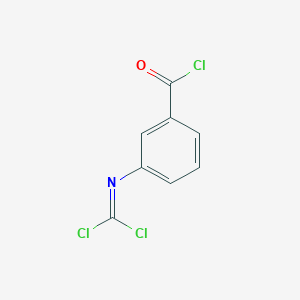
![1-[(4-Bromo-2-methyl-phenylimino)-methyl]-naphthalen-2-ol](/img/structure/B6361333.png)
